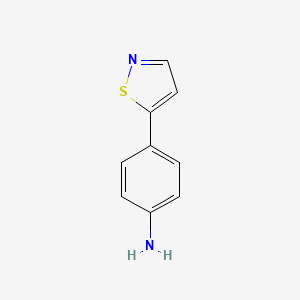

4-(Isothiazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-thiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIJGWGVSCJHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702394 | |

| Record name | 4-(1,2-Thiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904085-99-0 | |

| Record name | 4-(1,2-Thiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Techniques in Research

Elemental Analysis for Compositional Verification

Detailed research findings and a data table for the elemental analysis of 4-(Isothiazol-5-yl)aniline are not available in the reviewed scientific literature. This technique is crucial for verifying the empirical formula of a synthesized compound by determining the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.). The absence of this data prevents a comparison between theoretical and experimental values, a fundamental step in chemical characterization.

X-ray Crystallography for Absolute Molecular Structure Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were found. This powerful analytical method provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and stereochemistry. Without these crystallographic data, a definitive determination of the absolute molecular structure and insights into the solid-state packing of the molecule cannot be provided.

Exploration of Biological Activities and Medicinal Chemistry Applications

Antimicrobial Research

Derivatives of the 4-(Isothiazol-5-yl)aniline scaffold have been investigated for their ability to combat microbial infections, demonstrating notable activity against both bacteria and fungi.

The isothiazole (B42339) nucleus is a component of compounds exhibiting significant antibacterial properties. Studies on isothiazolone (B3347624) analogues, which share the core isothiazole ring, have shown potent bactericidal activity against challenging antibiotic-resistant pathogens. For instance, certain 5-chloroisothiazolone derivatives have demonstrated remarkable potency against Carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One derivative, an N-(4-chlorophenyl) substituted 5-chloroisothiazolone, was particularly effective against an E. coli strain expressing the NDM-1 resistance enzyme, with a Minimum Inhibitory Concentration (MIC) value of less than 0.032 µg/mL. nih.gov This compound also showed promising activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens. nih.gov Structure-activity relationship (SAR) analyses suggest that a chloro-group at the 5-position of the isothiazole ring is crucial for enhanced antibacterial potency. nih.gov Other research into aminothiazole derivatives has also identified compounds with activity against E. coli (Gram-negative) and Bacillus subtilis (Gram-positive) bacteria. mdpi.com Similarly, some thiazole (B1198619) derivatives have shown inhibitory effects specifically against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae. goums.ac.ir

| Compound Class | Bacterial Strain | Gram Type | Activity (MIC, µg/mL) | Source |

|---|---|---|---|---|

| 5-chloroisothiazolone analogue (5a) | E. coli BL21 (NDM-1) | Gram-Negative | <0.032 | nih.gov |

| Isothiazolone analogue (5g) | S. aureus | Gram-Positive | 2 | nih.gov |

| Thiazole derivatives (2a-c) | S. aureus | Gram-Positive | 1–64 | mdpi.com |

The this compound framework is integral to compounds developed as potent antifungal agents. Research has led to the design of novel 6-isothiazol-5-ylpyrimidin-4-amine derivatives that show high inhibitory activity against the plant pathogenic fungus Rhizoctonia solani, with some compounds demonstrating EC50 values as low as 2.20 µg/mL. nih.gov

In other studies, isothiazole–thiazole hybrid derivatives have been synthesized and tested against oomycetes, a group of destructive plant pathogens. One such compound exhibited excellent fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg/L and 0.20 mg/L, respectively. nih.govrsc.orgresearchgate.net The antifungal activity of thiazole derivatives has also been confirmed against various human pathogens, including multiple Candida species such as C. albicans, C. glabrata, and C. parapsilosis, with some compounds showing MIC values comparable or superior to the standard drug nystatin. nih.govscielo.br The mechanism for some of these compounds is believed to involve targeting the complex I NADH oxidoreductase in fungi. nih.gov

| Compound Class | Fungal Species | Activity (EC50/MIC) | Source |

|---|---|---|---|

| 6-isothiazol-5-ylpyrimidin-4-amine (T17) | Rhizoctonia solani | EC50: 2.20 µg/mL | nih.gov |

| Isothiazole–thiazole derivative (6u) | Pseudoperonospora cubensis | EC50: 0.046 mg/L | nih.govrsc.org |

| Isothiazole–thiazole derivative (6u) | Phytophthora infestans | EC50: 0.20 mg/L | nih.govrsc.org |

| Thiazole derivative | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.gov |

Anticancer and Antitumor Investigations

The structural features of this compound have made it a valuable scaffold in the design of novel anticancer agents that act through various mechanisms, including kinase inhibition, disruption of microtubule dynamics, and direct cytotoxicity to cancer cells.

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives incorporating the isothiazole or thiazole ring have been developed as potent kinase inhibitors. nih.govresearchgate.net Specifically, thiazolyl-pyridine and thiazolyl-pyrazoline derivatives have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govnih.gov

In one study, novel thiophenyl thiazolyl-pyridine hybrids exhibited potent cytotoxic activities against the A549 human lung cancer cell line, with molecular docking studies suggesting they act by inhibiting EGFR. nih.gov Certain thiazolyl-pyrazoline derivatives also demonstrated sub-micromolar EGFR inhibitory action, with IC50 values as low as 83 nM. nih.gov Furthermore, research has shown that combining Aurora kinase inhibitors with EGFR inhibitors can enhance growth inhibition in lung cancer cells, indicating a synergistic relationship between these targets. nih.gov

| Compound Class | Kinase Target | Activity (IC50) | Source |

|---|---|---|---|

| Thiazolyl-pyridine hybrid (8e) | EGFR (in A549 cells) | 0.302 µM | nih.gov |

| Thiazolyl-pyrazoline (7b) | EGFR | 83 nM | nih.gov |

| Thiazolyl-pyrazoline (7l) | EGFR | 171 nM | nih.gov |

| Naphthalene-azine-thiazole hybrid (6a) | PI3Kα | 0.225 µM | nih.gov |

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov A significant number of isothiazole and thiazole derivatives have been designed to function as tubulin polymerization inhibitors. These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.comrsc.org

A novel series of thiazole-naphthalene derivatives demonstrated potent inhibition of tubulin polymerization, with one compound showing an IC50 value of 3.3 µM, which was more potent than the reference drug colchicine (IC50 = 9.1 μM). nih.gov Similarly, certain thiazole-based chalcones and thiazol-5(4H)-ones have been identified as effective tubulin assembly inhibitors, with IC50 values of 7.78 μM and 9.33 nM, respectively. mdpi.comrsc.org These findings highlight the potential of the isothiazole scaffold in developing potent antimitotic agents.

| Compound Class | Activity (IC50) | Source |

|---|---|---|

| Thiazole-naphthalene derivative (5b) | 3.3 µM | nih.gov |

| Thiazole-based chalcone (B49325) (2e) | 7.78 µM | mdpi.com |

| Thiazol-5(4H)-one (4f) | 9.33 nM | rsc.org |

| 2-anilino-4-amino-5-aroylthiazole (5t) | 0.72 µM | nih.gov |

Consistent with their mechanisms of action, derivatives of this compound have demonstrated significant cytotoxic effects across a broad spectrum of human cancer cell lines. In vitro studies have confirmed the potent antiproliferative activity of these compounds.

For example, thiazole-naphthalene derivatives were highly active against MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values as low as 0.48 µM. nih.gov Arylidene-hydrazinyl-thiazoles showed excellent cytotoxic potential against BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 cell lines. acs.org Furthermore, a naphthalene-azine-thiazole hybrid displayed potent activity against the OVCAR-4 ovarian cancer cell line with an IC50 of 1.569 µM. nih.gov The broad-spectrum cytotoxicity underscores the therapeutic potential of this chemical class in oncology. researchgate.net

| Compound Class | Cell Line | Cancer Type | Activity (IC50, µM) | Source |

|---|---|---|---|---|

| Thiazole-naphthalene derivative (5b) | MCF-7 | Breast | 0.48 | nih.gov |

| Thiazole-naphthalene derivative (5b) | A549 | Lung | 0.97 | nih.gov |

| Arylidene-hydrazinyl-thiazole (4m) | BxPC-3 | Pancreatic | 1.69 | acs.org |

| Arylidene-hydrazinyl-thiazole (4m) | MOLT-4 | Leukemia | 2.2 | acs.org |

| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 | Ovarian | 1.569 | nih.gov |

| Benzothiazole (B30560) aniline (B41778) (L1) | HepG2 | Liver | 1.15 | nih.gov |

| Thiazolyl-pyridine hybrid (5) | A549 | Lung | 0.452 | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

There is no specific information available in the scientific literature regarding the induction of apoptosis or modulation of the cell cycle by this compound. However, studies on related heterocyclic compounds, such as 5-ene-4-thiazolidinone derivatives, have shown the ability to induce mitochondria-dependent apoptosis and cause G0/G1 cell cycle arrest in leukemia cell lines. For instance, one such derivative demonstrated an IC50 value of 118 nM in HL-60 cells. Similarly, certain 5-aminosalicylate-4-thiazolinone hybrids have been reported to exert cytotoxic effects through the induction of DNA damage, apoptosis, and cell cycle perturbation. These findings suggest a potential avenue of investigation for this compound, though direct evidence is currently lacking.

Anti-inflammatory Activity Exploration

Direct studies on the anti-inflammatory properties of this compound have not been identified. Research on other isothiazolyl and thiazolyl derivatives has indicated potential for anti-inflammatory effects. For example, various thiazolyl and benzothiazolyl Schiff bases and hydrazones have been tested for in vivo anti-inflammatory activity using the carrageenan-induced mice paw edema test, with some compounds showing inhibition ranging from 16.3% to 64%. Additionally, certain benzothiazole derivatives have demonstrated significant inhibition of carrageenan-induced rat paw edema, with some compounds showing efficacy comparable to or better than the standard drug indomethacin. Molecular hybridization of indole (B1671886) and imidazole[2,1-b]thiazole has also yielded derivatives that effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells.

Antiviral Activity Research (e.g., Anti-HIV, Anti-Influenza)

There is no published research specifically detailing the antiviral activity of this compound. However, the isothiazole scaffold is present in compounds that have been investigated for antiviral properties. For instance, a series of 3,4,5-trisubstituted isothiazoles were screened for activity against HIV-1 and HIV-2. Within this series, compounds such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were found to be effective against both HIV-1 (IIIB) and HIV-2 (ROD). Other isothiazole derivatives have been evaluated against a broader range of viruses, including picornaviruses and measles virus. The potential of this compound in this area remains unexplored.

Research into Neurological and Anticonvulsant Activities

Specific neurological or anticonvulsant activity for this compound has not been reported. The broader family of thiazole and thiazolidinone derivatives has been a focus of anticonvulsant research. Thiazole-bearing 4-thiazolidinones have been evaluated in pentylenetetrazole-induced seizure and maximal electroshock seizure models, with some compounds demonstrating excellent anticonvulsant activity. For example, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone has shown high anticonvulsant activity in a chronic epileptogenesis model, with its mechanism potentially linked to the inhibition of COX-1 and COX-2 in the brain.

Immunomodulatory Effects and Enzyme Inhibition Studies (e.g., SHP-2)

No studies have been found that investigate the immunomodulatory effects or enzyme inhibition properties, such as SHP-2 inhibition, of this compound. The SHP2 enzyme is a known target in cancer immunotherapy, and its inhibition can promote anti-tumor immunity by enhancing T cell cytotoxic function and augmenting interferon-γ (IFNγ) signaling in cancer cells. While allosteric SHP2 inhibitors are being investigated, there is no indication in the available literature that this compound has been explored for this activity.

Target Identification and Mechanism of Action Elucidation (e.g., SAR, molecular docking)

Due to the absence of biological activity studies for this compound, there has been no subsequent target identification or mechanism of action elucidation for this specific compound. Structure-activity relationship (SAR) and molecular docking studies are typically performed on a series of active compounds to understand their interaction with biological targets. For other related heterocyclic compounds, such as benzothiazole derivatives with anti-inflammatory activity, molecular docking has been used to predict binding interactions with relevant receptors. Similarly, molecular docking has been employed to investigate the binding of thiazolidinone derivatives to targets like COX-1/COX-2 and 5-LOX/FLAP to explain their anticonvulsant and anti-inflammatory effects. Without initial activity data for this compound, such computational studies have not been pursued.

Structure Activity Relationship Sar and Computational Chemistry in Rational Drug Design

Systematic Structural Modifications and Correlating Biological Responses

Systematic structural modification is a cornerstone of medicinal chemistry, aimed at identifying the key molecular features responsible for a compound's biological activity. For scaffolds related to 4-(isothiazol-5-yl)aniline, this involves a methodical alteration of different parts of the molecule and observing the impact on efficacy.

Research into N-(isothiazol-5-yl)phenylacetamides, for example, has demonstrated how modifications to the core structure can expand the SAR. In one study, functional group transformations on an N-(4-chloro-3-methyl-5-isothiazolyl) acetamide (B32628) derivative yielded a variety of new compounds, including enamines, enols, oximes, and hydrazones. nih.gov Many of these new derivatives retained significant insecticidal efficacy, with enamines derived from low molecular weight amines showing particularly potent broad-spectrum activity. nih.gov This indicates that the N-acyl portion of the molecule can be substantially modified to tune the biological response while maintaining the essential isothiazole-aniline core.

Similarly, studies on related thiazole-containing compounds provide insights that can be applied to the isothiazole (B42339) scaffold. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives developed as protein kinase CK2 inhibitors, modifications to the benzoic acid moiety were systematically explored. nih.gov This approach of targeted structural changes allows for the correlation of specific chemical features with observed biological outcomes, guiding future design strategies.

Table 1: Examples of Systematic Modifications and Their Biological Impact

| Parent Scaffold | Modification | Resulting Derivatives | Observed Biological Effect | Reference |

|---|---|---|---|---|

| N-(isothiazol-5-yl)phenylacetamide | Functional group transformations at the α-carbon of the acetamide group | Enamines, enols, enol (thio)ethers, oximes, hydrazones | Retained or enhanced insecticidal activity; enamines showed high potency. | nih.gov |

Influence of Substituent Effects on Biological Potency and Selectivity

The electronic and steric properties of substituents added to the this compound core can profoundly influence biological potency and selectivity. By introducing different functional groups at various positions, chemists can fine-tune the molecule's interaction with its biological target.

In the development of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety was critical. nih.gov These substitutions not only maintained potent inhibitory activity against the target kinase but also increased antiproliferative activity in cancer cell lines by three to six times compared to the parent compound. nih.gov This highlights how specific substituents can enhance desired biological effects.

SAR investigations of 4-anilinoquinazoline (B1210976) derivatives, which share the aniline (B41778) substructure, have shown that substitutions on the aniline ring are crucial for activity. ijcce.ac.ir Large, lipophilic, and electron-withdrawing groups like chlorine or bromine are often preferred at the 3' and 4' positions, while smaller substituents such as fluorine or hydrogen are better tolerated at the ortho (2') position. ijcce.ac.ir These principles are directly applicable to the aniline ring of this compound, suggesting that substitutions with specific electronic and steric properties could modulate its interactions with target proteins. For example, a free hydroxyl group on the aniline portion has been found to be essential for the activity of some DNA topoisomerase II inhibitors, indicating the importance of hydrogen-bonding capabilities at this position. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are essential for visualizing and understanding how a ligand like this compound interacts with its biological target at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction through a scoring function. This method has been widely applied to aniline and thiazole (B1198619)/isothiazole-containing compounds. For instance, docking studies on 4-anilino quinazoline (B50416) derivatives helped to elucidate their binding modes within the ATP-binding site of protein kinases like EGFR and VEGFR-2. ijcce.ac.irnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movements of the ligand and protein over time. This can confirm the stability of the binding pose predicted by docking and offer deeper insights into the energetic contributions of specific interactions. A combined computational approach was used to study 2-anilino-4-(thiazol-5-yl)-pyrimidines, which are close analogs of this compound derivatives. nih.govresearchgate.net These simulations revealed the structural basis for their selective inhibition of cyclin-dependent kinase 2 (CDK2) over the highly homologous CDK7. The computed binding free energies were consistent with experimental affinities, validating the computational model. nih.govresearchgate.net The simulations identified key amino acid residues that mediate ligand-protein interactions through hydrogen bonds and van der Waals forces, providing a structural roadmap for designing more selective inhibitors. nih.gov

Table 2: Computational Insights into Ligand-Target Interactions for Related Scaffolds

| Technique | Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| Molecular Docking & MD Simulation | 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK2, CDK7 | Elucidated steric and electronic complementarity; identified key residues for selective binding; computed binding energies correlated with experimental data. | nih.govresearchgate.net |

| Molecular Docking & MD Simulation | 4-anilino quinazolines | EGFR Tyrosine Kinase | Predicted binding affinities and inhibition constants; identified stable ligand-protein complexes through RMSD and RMSF analysis. | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, untested compounds.

A QSAR investigation was performed on a series of thirty-eight isothiazole derivatives targeting the hepatitis C virus (HCV) RNA polymerase (NS5B). nih.gov The study utilized seventeen molecular descriptors to build a model that could accurately predict the inhibitory activity of the compounds. nih.gov The robustness and predictive power of the QSAR model were confirmed through rigorous cross-validation and external validation techniques. nih.gov Such models are invaluable for designing new, potent, and selective inhibitors, as they can prioritize which derivatives to synthesize and test.

Similarly, 3D-QSAR studies on other heterocyclic systems, like 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, have successfully created models for multiple related targets (CDK2/4/6). nih.gov These models generate contour maps that visualize regions where steric bulk, electronegative groups, or hydrophobic character would be favorable or unfavorable for activity, providing a clear visual guide for drug design. semanticscholar.org

In Silico Prediction of Pharmacokinetic Profiles (ADMET) and Drug-Likeness

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico (computer-based) tools are now routinely used to predict these properties early in the drug discovery process, saving time and resources.

For various isothiazole and thiazole derivatives, computational ADMET predictions have been integral to their development. nih.govnih.gov These studies assess parameters such as:

Absorption: Predicted using models for Caco-2 cell permeability and human intestinal absorption.

Distribution: Evaluated by predicting blood-brain barrier penetration and plasma protein binding.

Metabolism: Predicting interactions with cytochrome P450 enzymes.

Excretion: Estimating properties like total clearance.

Toxicity: Predicting potential for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. frontiersin.org

"Drug-likeness" is also assessed using established guidelines like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on related aniline derivatives have shown that designed molecules can successfully pass these rules, indicating good potential for oral bioavailability. nih.gov In silico ADMET predictions for isothiazole derivatives targeting HCV polymerase have also been used to validate their potential as orally bioavailable drug candidates. nih.gov

Table 3: Common In Silico ADMET and Drug-Likeness Parameters

| Parameter | Description | Importance |

|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Predicts oral bioavailability. |

| Caco-2 Permeability | Predicts the rate of passage of a drug molecule through the cells of the intestinal wall. | Indicates potential for intestinal absorption. |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross the BBB to act on the central nervous system. | Crucial for CNS drugs; important to avoid for peripherally acting drugs. |

| CYP450 Inhibition | Predicts inhibition of key drug-metabolizing enzymes. | Helps to anticipate potential drug-drug interactions. |

| hERG Inhibition | Predicts the potential of a compound to block the hERG potassium channel. | A key indicator for potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the mutagenic potential of a compound. | An early screen for potential carcinogenicity. |

Conformational Analysis and Electronic Structure Calculations

Understanding the three-dimensional shape (conformation) and electronic properties of this compound is fundamental to explaining its interactions with biological targets. Computational methods like Density Functional Theory (DFT) are used to perform these analyses.

Electronic structure calculations can generate molecular electrostatic potential (MESP) maps, which illustrate the distribution of charge on the molecule's surface. nih.govresearchgate.net These maps show electropositive (blue) and electronegative (red) regions, which are critical for identifying sites that can participate in hydrogen bonding or other electrostatic interactions with a receptor. researchgate.net Studies on related thiazole compounds have used MESP to understand their complementarity to the binding sites of target proteins. nih.govresearchgate.net

Conformational analysis determines the most stable 3D arrangement of the atoms in a molecule. DFT calculations can optimize the molecular geometry to find its lowest energy state. mdpi.com These calculations also provide key electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and stability. mdpi.com Such detailed analyses of the molecule's intrinsic electronic and conformational properties are crucial for building accurate QSAR models and for understanding the fundamental drivers of its biological activity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established methods for the synthesis of 4-(Isothiazol-5-yl)aniline exist, the pursuit of more efficient, selective, and sustainable synthetic routes remains a critical area of research. Future efforts are likely to focus on the development of novel catalytic systems for the construction of the isothiazole (B42339) ring and the formation of the crucial carbon-carbon bond between the isothiazole and aniline (B41778) rings. mdpi.comrsc.org Organocatalytic methods, which avoid the use of potentially toxic and expensive metal catalysts, represent a particularly promising avenue. researchgate.net Furthermore, the application of innovative technologies such as flow chemistry is anticipated to play a significant role in the production of this compound and its derivatives. nih.govuc.pt Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless scale-up. nih.govuc.pt

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of new organocatalysts and transition metal catalysts for C-C and C-N bond formation. mdpi.comrsc.orgresearchgate.net |

| Flow Chemistry | Enhanced safety, improved scalability, better process control. | Optimization of reaction conditions in continuous flow reactors for the synthesis of isothiazole intermediates. nih.govuc.pt |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Metal-free approaches for N-S bond formation in the isothiazole ring under batch and flow conditions. rsc.org |

Discovery of New Biological Targets and Therapeutic Modalities for Unmet Medical Needs

The isothiazole nucleus is a recognized pharmacophore present in a variety of biologically active compounds. medwinpublishers.com Building on this foundation, future research will likely focus on identifying novel biological targets for this compound derivatives to address unmet medical needs. A significant area of exploration is in the field of oncology, where derivatives have shown potential as anticancer agents. nih.govnih.govmdpi.commdpi.com The structural motif of this compound makes it a candidate for the development of kinase inhibitors, a class of targeted cancer therapeutics. nih.govnih.govscienceopen.com Research into novel thiazole (B1198619) derivatives as kinase inhibitors for various cancer-related signaling pathways is an active area. nih.govrsc.org

Furthermore, the exploration of this scaffold for other therapeutic areas is warranted. For instance, isothiazole derivatives have been investigated for their activity against the Hepatitis C virus (HCV) polymerase NS5B. mdpi.com The unique electronic and structural features of this compound could be leveraged to design inhibitors for a range of enzymes and receptors implicated in various diseases.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR) | The aniline and isothiazole moieties can be modified to interact with the ATP-binding site of various kinases. nih.govnih.govscienceopen.comrsc.org |

| Infectious Diseases | Viral Polymerases (e.g., HCV NS5B) | Isothiazole derivatives have shown inhibitory activity against viral enzymes. mdpi.com |

| Inflammatory Diseases | Pro-inflammatory Cytokines | Thiazole-containing compounds have demonstrated anti-inflammatory properties. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and development. These computational tools can be powerfully applied to the design and optimization of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to build predictive models that correlate the structural features of isothiazole derivatives with their biological activity. mdpi.comtandfonline.com Such models can guide the rational design of new compounds with enhanced potency and selectivity.

In silico screening techniques, including molecular docking, can be used to virtually screen large libraries of this compound analogs against specific biological targets, prioritizing the most promising candidates for synthesis and experimental testing. nih.govijaresm.com This computational approach significantly accelerates the early stages of drug discovery and reduces the reliance on resource-intensive high-throughput screening.

| AI/ML Application | Description | Impact on this compound Research |

| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their physicochemical properties. mdpi.com | Enables the design of new derivatives with improved therapeutic potential. mdpi.comtandfonline.com |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Facilitates the identification of key interactions and guides lead optimization. nih.govijaresm.com |

| Virtual Screening | Computationally screens large compound libraries to identify potential hits for a specific biological target. | Accelerates the discovery of novel bioactive this compound derivatives. |

Development of Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Future research on this compound will undoubtedly focus on developing more sustainable and eco-friendly synthetic methods. mdpi.com This includes the use of greener solvents, the development of catalyst-free reactions, and the implementation of energy-efficient techniques such as microwave-assisted synthesis. mdpi.comosi.lvbepls.com

The development of synthetic routes that utilize renewable starting materials and generate minimal waste is a key goal. bepls.com For instance, exploring biocatalysts or reactions in aqueous media could significantly improve the environmental footprint of this compound production. mdpi.com The synthesis of related thiazole derivatives in eco-friendly deep eutectic solvents has also been reported, offering a promising avenue for greener synthesis. mdpi.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Safer Solvents | Employing water or bio-based solvents in place of hazardous organic solvents. mdpi.com |

| Catalysis | Designing highly efficient and recyclable catalysts to minimize waste. mdpi.com |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. mdpi.comosi.lv |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

Exploration of Advanced Material Applications with Tailored Properties

Beyond its pharmaceutical potential, the this compound scaffold holds promise for the development of advanced materials with tailored electronic and optical properties. Thiazole-based organic semiconductors have been the subject of intensive research for applications in organic electronics. semanticscholar.orgresearchgate.netresearchgate.net The electron-accepting nature of the thiazole ring, coupled with the electron-donating aniline moiety, makes this compound an interesting building block for the synthesis of novel conjugated polymers. researchgate.net

These polymers could find applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. semanticscholar.orgmdpi.com By modifying the substituents on the aniline and isothiazole rings, the electronic properties of the resulting polymers can be fine-tuned to optimize their performance in these devices. The development of conductive polymers based on aniline derivatives is another area of active research. nih.govnih.gov Incorporating the isothiazole unit could lead to materials with unique charge transport properties. The rigid and planar structure of fused thiazole systems has been shown to be beneficial for charge delocalization and mobility in organic semiconductors. rsc.org

| Material Application | Potential Role of this compound | Desired Properties |

| Organic Semiconductors | As a monomer for the synthesis of conjugated polymers. semanticscholar.org | High charge carrier mobility, tunable bandgap, good processability. researchgate.netrsc.org |

| Conductive Polymers | As a building block for novel conductive materials. nih.gov | High electrical conductivity, environmental stability. |

| Organic Light-Emitting Diodes (OLEDs) | As a component of emissive or charge-transporting layers. mdpi.com | High luminescence efficiency, color tenability. |

Q & A

Q. What are the recommended synthetic routes for 4-(Isothiazol-5-yl)aniline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between isothiazole derivatives and aniline precursors. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) can link halogenated isothiazoles to boronic acid-functionalized anilines . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Temperature control : Reactions conducted at 80–100°C improve kinetics while minimizing decomposition .

- Catalyst loading : Reduced Pd catalyst (1–2 mol%) balances cost and yield .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isothiazole-aniline linkage (e.g., distinguishing C-4 vs. C-5 substitution) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and isotopic patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) .

- FTIR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the aniline moiety) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer : Discrepancies often arise from disorder in the isothiazole ring or anisotropic displacement parameters. Strategies include:

Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic substitution reactions?

- Methodological Answer : Kinetic studies (e.g., UV-Vis monitoring) reveal:

- Rate-determining steps : Activation energy calculations differentiate SN1 vs. SN2 pathways .

- Solvent effects : Protic solvents (e.g., MeOH) stabilize transition states in SN1 mechanisms .

- Catalytic roles : Base additives (e.g., K₂CO₃) enhance deprotonation of the aniline group, accelerating reactivity .

Q. How do electronic effects of the isothiazole ring influence the reactivity of the aniline group in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing effects : The isothiazole ring reduces electron density at the aniline’s para-position, favoring electrophilic substitutions .

- Hammett parameters : σ⁺ values predict substituent effects on reaction rates (e.g., σ⁺ = +0.78 for isothiazole) .

- DFT calculations : Molecular orbital analysis identifies charge distribution at reactive sites .

Q. What strategies are effective in mitigating competing side reactions during the functionalization of this compound?

- Methodological Answer :

- Protecting groups : Boc protection of the aniline -NH₂ prevents undesired azo coupling .

- Selective catalysts : Pd/XPhos ligands suppress homo-coupling in cross-coupling reactions .

- Low-temperature quenching : Halts reactive intermediates (e.g., diazonium salts) before decomposition .

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives against specific enzyme targets?

- Methodological Answer :

- Docking software (AutoDock Vina) : Simulates binding poses with targets (e.g., kinase enzymes) using scoring functions (ΔG < -8 kcal/mol indicates strong binding) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate substituent electronic parameters (e.g., logP, polar surface area) with IC₅₀ values .

Q. What analytical approaches are critical for interpreting conflicting data in biological assays involving this compound analogs?

- Methodological Answer :

- Dose-response curves : EC₅₀/IC₅₀ values from sigmoidal fits resolve potency discrepancies .

- Control experiments : Include positive/negative controls (e.g., cisplatin for cytotoxicity assays) .

- Statistical validation : ANOVA or Student’s t-test (p < 0.05) confirms significance of biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.